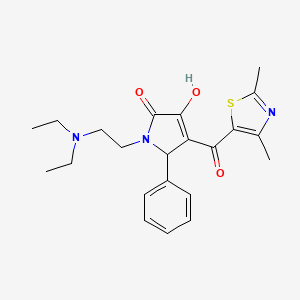

1-(2-(diethylamino)ethyl)-4-(2,4-dimethylthiazole-5-carbonyl)-3-hydroxy-5-phenyl-1H-pyrrol-2(5H)-one

Description

Properties

IUPAC Name |

1-[2-(diethylamino)ethyl]-3-(2,4-dimethyl-1,3-thiazole-5-carbonyl)-4-hydroxy-2-phenyl-2H-pyrrol-5-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H27N3O3S/c1-5-24(6-2)12-13-25-18(16-10-8-7-9-11-16)17(20(27)22(25)28)19(26)21-14(3)23-15(4)29-21/h7-11,18,27H,5-6,12-13H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IFWKUKCMWMXCTI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)CCN1C(C(=C(C1=O)O)C(=O)C2=C(N=C(S2)C)C)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H27N3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

413.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-(2-(Diethylamino)ethyl)-4-(2,4-dimethylthiazole-5-carbonyl)-3-hydroxy-5-phenyl-1H-pyrrol-2(5H)-one is a synthetic organic compound that has garnered attention in medicinal chemistry due to its complex structure and potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms, efficacy in various biological assays, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a pyrrole ring with various functional groups, including:

- Diethylamino group

- Dimethylthiazole moiety

- Hydroxy-pyrrolone core

- Phenyl group

The molecular formula is with a molecular weight of 414.5 g/mol.

The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets within cells. The presence of the diethylamino group enhances its lipophilicity, potentially facilitating better membrane permeability and interaction with cellular receptors or enzymes. The thiazole and phenyl groups may also contribute to its binding affinity and specificity towards various biological targets.

Anticancer Activity

Recent studies have demonstrated the potential anticancer properties of this compound. For instance, research indicates that derivatives of similar thiazole-containing compounds exhibit significant cytotoxic effects against various cancer cell lines, including glioblastoma (LN229) and cervical cancer (HeLa) cells. The effectiveness was assessed using assays such as MTT and colony formation tests, revealing IC50 values that suggest promising anticancer activity .

Antimicrobial Activity

In addition to anticancer properties, preliminary studies have suggested antimicrobial activity against certain bacterial strains. The mechanism may involve disruption of bacterial cell membranes or inhibition of essential metabolic pathways.

Study 1: Antiglioma Efficacy

A study focused on the antiglioma efficacy of thiazolidinone derivatives similar to our compound showed promising results. The derivatives were tested against LN229 glioblastoma cells, demonstrating significant cytotoxicity with IC50 values ranging between 10 µM and 20 µM. This suggests that structural modifications can enhance biological activity .

| Compound | IC50 (µM) | Cell Line |

|---|---|---|

| Compound A | 15 | LN229 |

| Compound B | 12 | LN229 |

| Compound C | 18 | HeLa |

Study 2: Binding Affinity Assessment

Another study evaluated the binding affinities of related compounds to key proteins involved in cancer progression. For instance, thiazolidinone derivatives exhibited binding affinities ranging from -8.0 to -9.8 kcal/mol to AURKA and VEGFR-2, indicating strong interactions that could translate into effective inhibition of these targets .

| Compound | AURKA Binding Affinity (kcal/mol) | VEGFR-2 Binding Affinity (kcal/mol) |

|---|---|---|

| Compound A | -9.8 | -8.2 |

| Compound B | -9.0 | -8.7 |

| Compound C | -8.9 | -9.0 |

Comparison with Similar Compounds

Comparison with Structurally Analogous Compounds

The compound’s unique substituents differentiate it from related pyrrolone and heterocyclic derivatives. Below is a detailed comparison with key analogs:

Substituent Variations in the Pyrrolone Core

Compound A: 1-[2-(Diethylamino)ethyl]-5-(3,4-dimethoxyphenyl)-3-hydroxy-4-(thiophene-2-carbonyl)-1H-pyrrol-2(5H)-one (CAS: 615276-90-9)

- Key Differences :

- Aryl Group : 3,4-Dimethoxyphenyl (Compound A) vs. phenyl (Target Compound).

- Carbonyl Substituent : Thiophene-2-carbonyl (Compound A) vs. 2,4-dimethylthiazole-5-carbonyl (Target Compound).

- The 3,4-dimethoxyphenyl group in Compound A improves solubility compared to the unsubstituted phenyl group in the target compound .

Compound B: 1-(2-(diethylamino)ethyl)-4-(4-methoxy-3-methylbenzoyl)-3-hydroxy-5-(2-methoxyphenyl)-1H-pyrrol-2(5H)-one (MDL: MFCD03291059)

- Key Differences :

- Carbonyl Substituent : 4-Methoxy-3-methylbenzoyl (Compound B) vs. 2,4-dimethylthiazole-5-carbonyl (Target Compound).

- Aryl Group : 2-Methoxyphenyl (Compound B) vs. phenyl (Target Compound).

- Implications :

Thiazole vs. Thiophene Derivatives

Compound C: 2-(1-(4-amino-3-(2,4-dimethylthiazol-5-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-5-fluoro-3-(3-fluorophenyl)-4H-chromen-4-one (Example 75, Patent EP 1 948 661 B1)

- Key Differences: Core Structure: Pyrazolo-pyrimidine-chromenone (Compound C) vs. pyrrolone (Target Compound). Thiazole Substituent: Both share a 2,4-dimethylthiazole group, but Compound C incorporates it into a pyrazolo-pyrimidine system.

- Implications :

Data Table: Structural and Hypothesized Properties

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.